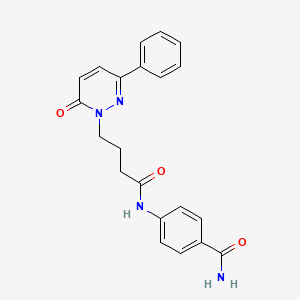

4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide, also known as OPB-31121, is a chemical compound that has been extensively studied in the field of scientific research. It is a potent and selective inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.

Wissenschaftliche Forschungsanwendungen

Synthesis and Process Improvement

The synthesis of benzamide derivatives, including those similar to 4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide, often focuses on their potential as bioactive compounds, particularly in antitumor applications. For instance, compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide have been synthesized through a series of reactions, demonstrating potential antitumor effects and excellent bioactivities. These synthesis processes involve key steps such as ring-closing reactions, reduction reactions, and acylation reactions, yielding the final products with significant yields and confirming their structures through various spectroscopic methods (H. Bin, 2015).

Structure-Activity Relationships and Neuroleptic Potential

Investigations into the structure-activity relationships of substituted benzamides, such as (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, have shown potential as atypical antipsychotic agents. These compounds, prepared from various precursors, have been evaluated for their binding affinities to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Selected compounds demonstrating potent in vitro and in vivo activities indicative of atypical antipsychotic activity were further evaluated for side-effect potentials, revealing insights into the design of neuroleptic agents with superior pharmacological profiles (M. H. Norman, G. Rigdon, W. Hall, F. Navas, 1996).

Ionic Liquid Promoted Synthesis

The use of ionic liquids in the synthesis of benzamide derivatives and related compounds has been explored for its efficiency and environmental benefits. For example, benzo[b][1,4]oxazines, structurally related to the target compound, have been synthesized in good yields using ionic liquids like 1-butyl-3-methylimidazolium bromide [bmim]Br. This method offers advantages such as good yields, short reaction times, and the possibility of reusing the ionic liquid, highlighting an innovative approach to the synthesis of complex molecules (Ebrahim Soleimani, M. Khodaei, Afsaneh Taheri Kal Koshvandi, 2010).

Eigenschaften

IUPAC Name |

4-[4-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c22-21(28)16-8-10-17(11-9-16)23-19(26)7-4-14-25-20(27)13-12-18(24-25)15-5-2-1-3-6-15/h1-3,5-6,8-13H,4,7,14H2,(H2,22,28)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBPUBUDKVGSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-[[6-(2-methoxyethoxy)pyridin-3-yl]methylamino]-1-methylpyridin-2-one](/img/structure/B2978727.png)

![(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978731.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2978734.png)

![N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2978737.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2978738.png)

![4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]-N-(3-ethoxypropyl)benzamide](/img/structure/B2978741.png)

![6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine](/img/structure/B2978743.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978745.png)

![Ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2978748.png)

![2-(2,5-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2978750.png)